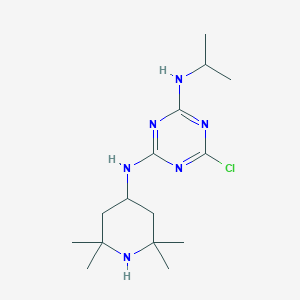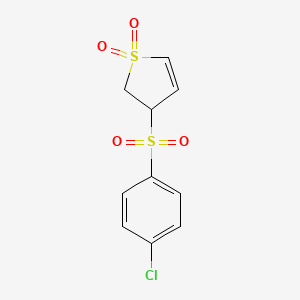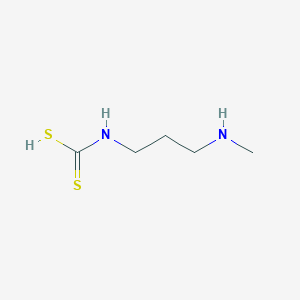
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide is a chemical compound with a unique molecular structure that includes a sulfonamide group. This compound is known for its versatility and has found applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide typically involves the reaction of 2-tolylsulfonyl chloride with N-methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorosulfenic acid amide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfenamides.
Wissenschaftliche Forschungsanwendungen
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide involves its interaction with thiol groups in proteins and enzymes. The sulfonamide group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor in biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Sulfenamides: Compounds like N-phenylsulfenamide, which also contain sulfur-nitrogen bonds.
Uniqueness
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide is unique due to its specific combination of a tolyl group, a sulfonyl group, and a chlorosulfenic acid amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
IUPAC Name |
[methyl-(2-methylphenyl)sulfonylamino] thiohypochlorite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S2/c1-7-5-3-4-6-8(7)14(11,12)10(2)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAKTASVKXKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)SCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)




![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
![N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)


